N-(sec-butyl)-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide
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Overview
Description
N-(sec-butyl)-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide: is a complex organic compound with a unique structure that combines a piperazine ring with a pyrimidine moiety and a sec-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the piperazine ring and the sec-butyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to minimize waste and maximize yield.
Chemical Reactions Analysis
Types of Reactions
N-(sec-butyl)-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(sec-butyl)-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the context of its application, such as its role as an inhibitor or activator in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- N-(sec-butyl)-4-[6-(4-chlorophenyl)pyrimidin-4-yl]piperazine-1-carboxamide
- N-(sec-butyl)-4-[6-(4-fluorophenyl)pyrimidin-4-yl]piperazine-1-carboxamide
Uniqueness
N-(sec-butyl)-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, such as altered binding affinity or selectivity for molecular targets.
Properties
CAS No. |
1251584-62-9 |
---|---|
Molecular Formula |
C23H18N4O4S |
Molecular Weight |
446.48 |
IUPAC Name |
1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H18N4O4S/c1-14-6-8-16(9-7-14)27-22(28)20-18(10-11-32-20)26(23(27)29)13-19-24-21(25-31-19)15-4-3-5-17(12-15)30-2/h3-12H,13H2,1-2H3 |
InChI Key |
FEUYMUKLSMCEFV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)OC |
solubility |
not available |
Origin of Product |
United States |
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